

An In-depth Technical Guide to 4-IsopropylOctane

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Compound of Interest

Compound Name: 4-IsopropylOctane

Cat. No.: B14544512

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Introduction

4-IsopropylOctane is a branched-chain alkane with the molecular formula C₁₁H₂₄.^{[1][2]} As a saturated hydrocarbon, it is a member of the paraffin series.^{[1][2]} This document provides a comprehensive overview of the available technical information regarding **4-isopropylOctane**, including its physicochemical properties, spectroscopic data, and a proposed synthetic pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Discovery and History

Despite its well-defined chemical structure, specific details regarding the initial discovery and historical synthesis of **4-isopropylOctane** are not readily available in surveyed scientific literature. It is plausible that this compound was first synthesized as part of broader studies on hydrocarbon properties or as a component in complex mixtures without being the primary focus of early publications.

Physicochemical Properties

The known physical and chemical properties of **4-isopropylOctane** are summarized in the table below. This data is essential for its handling, purification, and use in experimental settings.

| Property | Value | Reference |
|----------------------|--------------------------|---|
| Molecular Formula | C11H24 | [1] [2] |
| Molar Mass | 156.31 g/mol | [2] |
| CAS Number | 62016-15-3 | [2] |
| Density | 0.7483 g/cm ³ | [1] [3] |
| Boiling Point | 178 °C | [1] [3] |
| Melting Point | -57.06 °C (estimate) | [1] [3] |
| Refractive Index | 1.4196 | [1] [3] |
| XLogP3-AA | 5.6 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Complexity | 74.1 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of organic compounds. The following spectroscopic data are available for **4-isopropyloctane** in the SpectraBase database.

| Technique | Data Availability |
|--|-------------------|
| ¹³ C Nuclear Magnetic Resonance (NMR) | Available |
| Vapor Phase Infrared (IR) Spectroscopy | Available |
| Mass Spectrometry (MS) via Gas Chromatography (GC) | Available |

Proposed Synthesis and Experimental Protocol

While a specific, published experimental protocol for the synthesis of **4-isopropyloctane** is not readily found, a plausible synthetic route can be devised based on fundamental principles of organic chemistry, such as the Grignard reaction. This method is a powerful tool for forming

carbon-carbon bonds. The proposed synthesis involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation of the resulting alkene.

Proposed Synthetic Pathway: A potential synthesis could involve the reaction of isopropyl magnesium bromide with 4-octanone to form 4-isopropyl-4-octanol. Subsequent dehydration of this tertiary alcohol would yield a mixture of alkenes, which upon hydrogenation, would produce **4-isopropyloctane**.

Hypothetical Experimental Protocol:

Step 1: Synthesis of 4-isopropyl-4-octanol via Grignard Reaction

- Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of isopropyl magnesium bromide.
- Reaction with Ketone: Once the Grignard reagent is formed, cool the flask in an ice bath. Add a solution of 4-octanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
- Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-isopropyl-4-octanol.

Step 2: Dehydration of 4-isopropyl-4-octanol

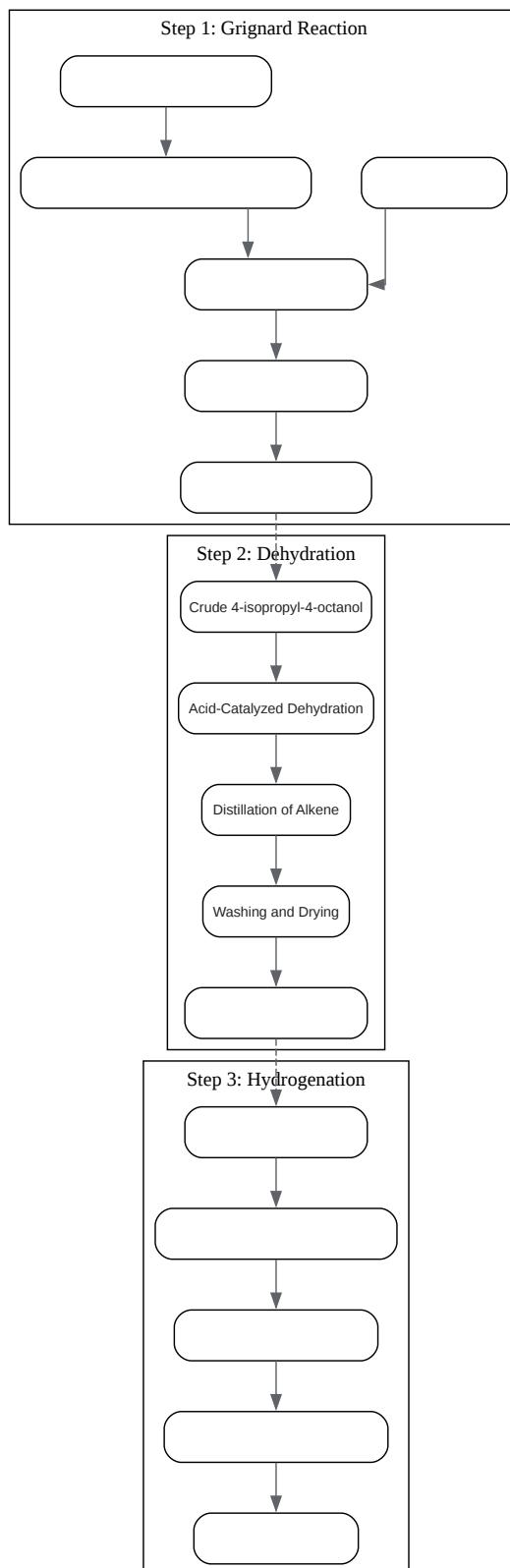
- Acid-Catalyzed Dehydration: To the crude 4-isopropyl-4-octanol, add a strong acid catalyst such as sulfuric acid or phosphoric acid.
- Distillation: Heat the mixture and distill the resulting alkene products. This will likely be a mixture of isomers of 4-isopropyloctene.
- Purification: Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and purify by fractional

distillation.

Step 3: Hydrogenation of 4-isopropyloctene

- Catalytic Hydrogenation: Dissolve the purified 4-isopropyloctene mixture in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C).
- Hydrogen Atmosphere: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC).
- Final Purification: Filter the reaction mixture through celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure **4-isopropyloctane**.

Below is a diagram illustrating the proposed experimental workflow for the synthesis of **4-isopropyloctane**.

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